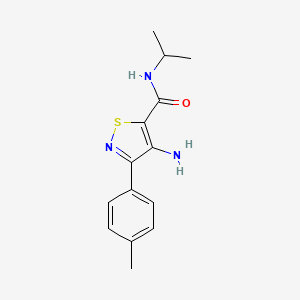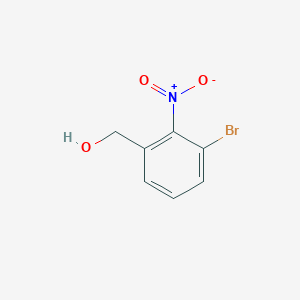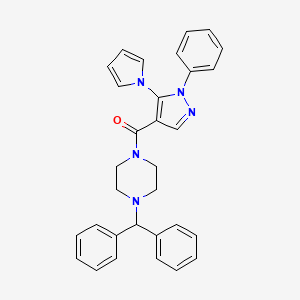![molecular formula C24H18N4O B2704868 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide CAS No. 1788948-74-2](/img/structure/B2704868.png)
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide” is an organic compound that belongs to the class of imidazopyridines . Imidazopyridines have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . This compound offers potential in drug development, catalysis, and material science, expanding horizons for innovative advancements.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed, which is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis
The molecular structure of “this compound” has been confirmed by 1H and 13C NMR and mass spectral analysis .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied . The reaction proceeded with a substitution of hydrogen atom at the C-3 carbon atom .作用机制
The mechanism of action of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide is not fully understood. However, it has been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway and the NF-κB pathway. It has also been reported to inhibit the activity of certain enzymes, such as casein kinase 1α (CK1α) and glycogen synthase kinase 3β (GSK3β).
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines. It has also been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to have anti-viral effects by inhibiting the replication of certain viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
实验室实验的优点和局限性
One of the major advantages of using N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide in lab experiments is its wide range of biological activities. This compound has been found to have anti-inflammatory, anti-tumor, and anti-viral effects, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. It has been reported to have cytotoxic effects in certain cell lines, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide. One area of interest is the development of more potent and selective analogs of this compound. Another area of interest is the study of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, the potential use of this compound as a therapeutic agent for various diseases, including cancer and viral infections, warrants further investigation.
合成方法
The synthesis of N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide has been reported in the literature. One of the most commonly used methods involves the reaction of 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid with 2-aminobenzophenone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain the final compound.
科学研究应用
N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)quinoline-2-carboxamide has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has also been shown to modulate the activity of various signaling pathways, including the Wnt/β-catenin pathway and the NF-κB pathway.
属性
IUPAC Name |
N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O/c1-16-7-6-14-28-15-22(26-23(16)28)18-9-3-5-11-20(18)27-24(29)21-13-12-17-8-2-4-10-19(17)25-21/h2-15H,1H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZQYJLWZAHCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NC(=O)C4=NC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-6-cyclopropyl-3,4-dihydropyrimidin-4-one](/img/structure/B2704786.png)





![N-(2,5-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2704797.png)
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2704798.png)



![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-phenoxybenzamide](/img/structure/B2704805.png)

![4-(1,1-dioxothiazinan-2-yl)-N-[(3-methoxyphenyl)methyl]benzamide](/img/structure/B2704808.png)